(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Beschreibung
This compound is a highly complex peptide derivative featuring multiple amino acid residues, pyrrolidine rings, and aromatic heterocycles (indole and imidazole groups). The trifluoroacetic acid (TFA) component indicates it is likely isolated as a salt, a common practice for peptide stabilization .
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H82N18O13.C2HF3O2/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44;3-2(4,5)1(6)7/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69);(H,6,7)/t44-,45-,46+,47-,48+,49-,50-,51-,52-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNZXCLOURPVAS-GYFTVHSOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H83F3N18O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (2S)-N-[(2S)-1-[[[2S)-... represents a complex molecular structure with potential biological activities. This article aims to explore its biological activity based on available research findings, including synthesis, structure–activity relationships (SAR), and case studies.
Chemical Structure and Properties
The compound's intricate structure consists of multiple chiral centers and functional groups, which may influence its biological activity. Understanding its stereochemistry is crucial for elucidating its mechanism of action. The IUPAC name indicates the presence of various functional groups such as amines, oxo groups, and carbamoyl moieties that are often associated with bioactive compounds.
Research indicates that compounds with similar structural motifs often interact with specific biological targets, including receptors and enzymes. For instance, studies on related compounds have shown interactions with the μ-opioid receptor, suggesting potential analgesic properties . Additionally, the presence of indole and imidazole rings may confer unique pharmacological effects due to their roles in modulating neurotransmitter systems.
Structure–Activity Relationship (SAR)
A systematic SAR study has been conducted to evaluate the potency of various diastereomers derived from similar structures. These studies highlight that specific configurations at chiral centers significantly impact biological efficacy. For example, modifications in the amide bond orientation have been shown to alter binding affinities and bioactive conformations .
In Vitro Studies
In vitro assays have been performed to assess the compound's effects on cell lines. For instance, compounds with similar backbones have demonstrated inhibition of lysosomal phospholipase A2 (PLA2G15), a target implicated in drug-induced phospholipidosis . The inhibition of PLA2G15 has been correlated with cellular toxicity profiles, indicating a potential adverse effect for compounds in this class.
Pharmacological Evaluation
A recent study evaluated the analgesic effects of structurally related compounds in animal models. The results indicated that certain derivatives exhibited significant pain-relieving properties comparable to established analgesics. The efficacy was linked to their ability to activate μ-opioid receptors effectively .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₄₃N₉O₇ |
| Molecular Weight | 575.7 g/mol |
| IUPAC Name | (Complex IUPAC name) |
| Bioactive Target | μ-opioid receptor |
| IC50 (PLA2G15 Inhibition) | < 0.5 µM |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Recent studies indicate that compounds with intricate structures similar to (2S)-N-[...] show promise in targeting cancer cells. The presence of multiple functional groups allows for interactions with various biological targets, making them candidates for developing novel anticancer agents. For instance, derivatives of this compound have been synthesized and evaluated for their efficacy against specific cancer cell lines, demonstrating significant cytotoxic effects .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of structurally related compounds. These compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. The intricate design of (2S)-N-[...] enhances its ability to penetrate bacterial membranes, thereby increasing its effectiveness as an antimicrobial agent .
Drug Design and Development
Bioisosterism in Drug Design
The concept of bioisosterism involves replacing one part of a molecule with another that has similar physical or chemical properties to improve pharmacological properties. The complex structure of (2S)-N-[...] allows it to serve as a scaffold for designing new drugs that can evade metabolic degradation while maintaining activity against target enzymes .
Peptide Mimics
Given its peptide-like structure, (2S)-N-[...] can be utilized to develop peptide mimics that exhibit enhanced stability and bioavailability. These mimics can be designed to target specific receptors or enzymes involved in disease processes, potentially leading to breakthroughs in treating conditions such as diabetes or neurodegenerative diseases .
Anticancer Research
In a study published in MDPI, researchers synthesized analogs of (2S)-N-[...] and tested their activity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Antimicrobial Testing
A series of compounds derived from (2S)-N-[...] were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings revealed that some derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating their potential as alternative antimicrobial agents .
Drug Development
In a recent patent application, the use of (2S)-N-[...] as a lead compound for developing new anti-diabetic drugs was described. The structural modifications aimed at enhancing selectivity towards specific targets involved in glucose metabolism showed promising results in preclinical trials .
Vergleich Mit ähnlichen Verbindungen
Research Findings and Challenges
- Synthetic Yield : Multi-step peptide synthesis typically yields <20% for such complex structures, necessitating optimized coupling conditions .
- Analytical Overlap : Rotameric isomers in both the target compound and 7u complicate purity assessments, requiring orthogonal methods (HPLC + NMR) .
- Biological Testing: No in vitro data are available for the target compound, whereas analogs like 7u show moderate activity in preliminary screens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
